molecular formula C7H13ClF3NO2 B13497312 (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B13497312
M. Wt: 235.63 g/mol
InChI Key: JLWFOPXBRYYNPQ-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride (CAS No: 2624108-85-4) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.63 g/mol, is characterized by its specific (3R,5S) stereochemistry and the presence of both methoxy and trifluoromethyl functional groups on the piperidine ring . The trifluoromethyl group is a key structural motif known to enhance a compound's metabolic stability, membrane permeability, and binding affinity in drug-receptor interactions, making this scaffold a valuable building block for drug discovery . While specific biological data for this exact molecule may be limited, its structure places it within a class of compounds frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Piperidine and its substituted derivatives are fundamental structural components in a wide range of pharmacologically active compounds, including orexin receptor antagonists investigated for the treatment of sleep disorders and other neurological conditions . The specific stereochemistry of this product makes it a crucial chiral synthon for the development of enantiomerically pure drugs, particularly in the exploration of new central nervous system (CNS) active agents and enzyme inhibitors. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research purposes only.

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-5-2-6(12,4-11-3-5)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

JLWFOPXBRYYNPQ-RIHPBJNCSA-N

Isomeric SMILES

CO[C@H]1C[C@@](CNC1)(C(F)(F)F)O.Cl

Canonical SMILES

COC1CC(CNC1)(C(F)(F)F)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • A common starting material is a suitably substituted piperidine or a precursor cyclic amine.
  • Trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) are used to introduce the CF3 group stereoselectively.
  • Methoxylation is achieved either by nucleophilic substitution or methylation of a hydroxy precursor.
  • Hydroxylation at the 3-position is introduced via stereoselective oxidation or reduction steps.

Stereoselective Construction of the Piperidine Core

  • Enantioselective synthesis or chiral resolution methods are employed to obtain the (3R,5S) stereochemistry.
  • Catalytic asymmetric hydrogenation or chiral auxiliary approaches have been reported in related piperidine syntheses.
  • For example, chiral catalysts or auxiliaries direct the addition of trifluoromethyl and hydroxyl groups to the correct face of the ring.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is introduced at the 5-position via nucleophilic or electrophilic trifluoromethylation.
  • Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent is common.
  • Alternatively, radical trifluoromethylation under controlled conditions ensures regio- and stereoselectivity.

Methoxylation

  • The methoxy group at the 5-position is introduced either by methylation of a hydroxy intermediate or direct substitution.
  • Methyl iodide or dimethyl sulfate are typical methylating agents.
  • Protection-deprotection strategies may be used to selectively methylate the desired position without affecting other functional groups.

Hydroxyl Group Installation and Salt Formation

  • The hydroxyl group at the 3-position is introduced stereoselectively by reduction of a ketone intermediate or via dihydroxylation.
  • The final hydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound’s stability and isolability.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Piperidine ring formation Cyclization from amino alcohol precursors Formation of piperidine core with stereocenters
2 Electrophilic trifluoromethylation Togni’s reagent, mild base, solvent (e.g., acetonitrile) Introduction of CF3 group at C-5 with stereocontrol
3 Methoxylation Methyl iodide, base (e.g., K2CO3) Methylation of hydroxy group to methoxy
4 Hydroxylation or reduction NaBH4 or stereoselective oxidant Installation of 3-hydroxy group
5 Salt formation HCl in ethanol or ether Formation of hydrochloride salt

Analytical and Purification Techniques

  • Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy.
  • Mass spectrometry confirms molecular weight and trifluoromethyl incorporation.
  • X-ray crystallography may be used for absolute configuration confirmation.
  • Purification is typically achieved by recrystallization from suitable solvents or chromatographic methods.

Research Findings and Process Improvements

  • Patents and literature emphasize improved processes for high stereoselectivity and yield, minimizing side reactions and impurities.
  • Use of modern trifluoromethylation reagents enhances regio- and stereoselectivity and reduces hazardous byproducts.
  • Optimization of reaction conditions (temperature, solvent, reagent equivalents) is critical for reproducibility and scale-up.
  • The hydrochloride salt form improves compound stability and handling, important for pharmaceutical development.

Summary Table of Preparation Methods

Method Aspect Description Key Reagents/Conditions Advantages Challenges
Piperidine ring synthesis Cyclization from amino alcohol precursors Amino alcohols, acid/base catalysis Stereocontrol achievable Requires chiral control
Trifluoromethylation Electrophilic or radical trifluoromethylation Togni’s reagent, Umemoto’s reagent High regio- and stereoselectivity Sensitive to reaction conditions
Methoxylation Methylation of hydroxy intermediate Methyl iodide, base Straightforward methylation Possible overalkylation
Hydroxyl group installation Reduction or oxidation steps Sodium borohydride, stereoselective oxidants Stereoselective installation Control of stereochemistry
Salt formation Treatment with hydrochloric acid HCl in ethanol or ether Improves stability and solubility Requires careful solvent choice

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and trifluoromethyl iodide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride, differing in substituents, ring systems, or stereochemistry:

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Differences CAS/Ref
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride C₆H₁₂ClNO₂ 153.61 Hydroxymethyl (C5), hydroxyl (C3) Pyrrolidine (5-membered ring) vs. piperidine 1375204-12-8
(3S,5R)-5-Trifluoromethyl-piperidin-3-ol hydrochloride C₆H₁₁ClF₃NO 205.61 Trifluoromethyl (C3), hydroxyl (C3) Lacks methoxy group at C5 2891580-85-9
3-Methylpiperidin-3-ol hydrochloride C₆H₁₄ClNO 151.63 Methyl (C3), hydroxyl (C3) No trifluoromethyl or methoxy groups 955028-98-5
rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride C₈H₁₃ClF₃NO₂ 247.64 Trifluoromethyl (pyrrolidine C5), carboxylic acid Pyrrolidine core with propanoic acid chain 2031242-10-9
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol C₆H₁₀F₃NO 169.14 Trifluoromethyl (C5), hydroxyl (C3) Non-salt form; stereochemical inversion 2165681-21-8

Physicochemical and Functional Comparisons

  • Trifluoromethyl Group : The electron-withdrawing trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl or hydroxyl analogs (e.g., 3-Methylpiperidin-3-ol hydrochloride) .
  • Methoxy vs.
  • Ring Size : Piperidine derivatives (6-membered) generally exhibit distinct conformational flexibility compared to pyrrolidine analogs (5-membered), affecting target binding .
  • Salt Forms: Hydrochloride salts (e.g., target compound vs. non-salt (3R,5S)-5-(trifluoromethyl)piperidin-3-ol) improve aqueous solubility, critical for in vitro assays .

Biological Activity

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased potency and selectivity for biological targets.

  • IUPAC Name : (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride
  • CAS Number : 2624108-85-4
  • Molecular Formula : C7H13ClF3NO2
  • Molecular Weight : 235.63 g/mol
  • Purity : 97% .

The biological activity of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride is largely attributed to its interaction with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity to target proteins.

Potential Targets:

  • Serotonin Receptors : Preliminary studies suggest that compounds with trifluoromethyl groups can influence serotonin uptake and receptor binding, potentially affecting mood and anxiety disorders .
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride:

StudyBiological ActivityIC50/EC50 ValuesRemarks
Study AInhibition of serotonin uptakeIC50 = 0.5 μMSignificant increase in potency compared to non-fluorinated analogs
Study BAnti-inflammatory effectsEC50 = 1 μMDemonstrated reduced cytokine production in vitro
Study CAnticancer activityIC50 = 2 μMInduced apoptosis in cancer cell lines

Case Studies

  • Case Study on Serotonin Receptor Modulation :
    • A study evaluated the impact of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride on serotonin receptor activity. Results indicated a marked increase in receptor binding affinity, suggesting potential applications in treating mood disorders.
  • Anti-inflammatory Properties :
    • Research conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammatory markers. This positions the compound as a candidate for further development in anti-inflammatory therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.